molecular formula C11H13F3OSi B157028 Zifrosilone CAS No. 132236-18-1

Zifrosilone

Cat. No. B157028
M. Wt: 246.3 g/mol
InChI Key: GAPOASFZXBWUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zifrosilone, also known as MDL 73745, is an acetylcholinesterase inhibitor . It was studied for the treatment of Alzheimer’s disease . It is a potent reversible acetylcholinesterase inhibitor .


Molecular Structure Analysis

Zifrosilone has a molecular formula of C11H13F3OSi . Its average mass is 246.301 Da and its monoisotopic mass is 246.068771 Da .


Physical And Chemical Properties Analysis

Zifrosilone has a molecular formula of C11H13F3OSi . Its average mass is 246.301 Da and its monoisotopic mass is 246.068771 Da .

Safety And Hazards

Zifrosilone was studied in healthy male volunteers in a double-blind, sequential, single-escalating-dose, randomized panel design . It showed dose-dependent pharmacokinetics after oral administration and was effective in causing selective inhibition of red blood cell acetylcholinesterase .

properties

IUPAC Name

2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPOASFZXBWUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157445
Record name Zifrosilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zifrosilone

CAS RN

132236-18-1
Record name Zifrosilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132236-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zifrosilone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zifrosilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIFROSILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-trimethylsilyl-bromobenzene (7.62 g, 33.3 mmol) in diethyl ether (35 ml) was added at 0° C. 1.5M n-butyllithium in hexane (22.2 ml, 33.3 mmol) over 10 min. Then the mixture was allowed to react 15 min at room temperature, cooled to -78° C. and ethyltrifluoroacetate (14.2 g, 100 mmol) was added over 5 min. Then the mixture was allowed to react 15 min at -78° C., the cooling bath was removed and when the temperature rose to 0° C. 3N HCl (35 ml) was added dropwise. The organic layer was separated, washed with water, brine, dried over MgSO4 and concentrated. Chromatography (silica gel, cyclohexane/diethyl ether: 90/10) followed by distillation under reduced pressure afforded the expected compound as a colorless oil (4.32 g, 53% yield), b.p. 120° C., Rf: 0.28 (cyclohexane/diethyl ether: 95/5).
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.2 mL
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zifrosilone
Reactant of Route 2
Reactant of Route 2
Zifrosilone
Reactant of Route 3
Reactant of Route 3
Zifrosilone
Reactant of Route 4
Reactant of Route 4
Zifrosilone
Reactant of Route 5
Reactant of Route 5
Zifrosilone
Reactant of Route 6
Reactant of Route 6
Zifrosilone

Citations

For This Compound
81
Citations
NR Cutler, RD Seifert, MM Schleman… - Clinical …, 1995 - Wiley Online Library
… In an animal model of cognitive impairment, zifrosilone is effective in … with zifrosilone, with inhibition maintained above 40% for up to 24 hours.12 This profile suggests that zifrosilone …
Number of citations: 32 ascpt.onlinelibrary.wiley.com
PL Bonate - Pharmacokinetic-Pharmacodynamic Modeling and …, 2006 - Springer
… mg zifrosilone as a single dose. Blood samples for measurement of zifrosilone concentrations … the exposure–response relationship between zifrosilone plasma concentrations and RBC …
Number of citations: 4 link.springer.com
RA Wolf - Organic Process Research & Development, 2008 - ACS Publications
… phenyltrimethylsilane is a potential route to make Zifrosilone. The advantages to this process … Because Zifrosilone was never manufactured at Dowpharma, the final choice between the …
Number of citations: 8 pubs.acs.org
GA Showell, JS Mills - Drug discovery today, 2003 - Elsevier
… Zifrosilone was well tolerated in human volunteers after oral administration and cholinergic side effects were minimal or absent when compared with nonselective cholinesterase …
Number of citations: 383 www.sciencedirect.com
SM Sieburth - Silicon Compounds: Silanes & Silicones. A Survey …, 2013 - researchgate.net
… 16 (zifrosilone). 40 Ketone 10 advanced to clinical trials as a potential treatment for Alzheimer’s disease. 41 … Zifrosilone 16 entered clinical trials as a treatment for Alzheimer’s disease. …
Number of citations: 2 www.researchgate.net
I Zueva, O Lenina, R Kayumova, K Petrov… - Chemico-Biological …, 2021 - Elsevier
… , if we refer to the silyl analogue (zifrosilone) whose pharmacokinetics has been thoroughly … To support this hypothesis, transdermal delivery of Zifrosilone led to long sustained drug …
Number of citations: 2 www.sciencedirect.com
R Ramesh, DS Reddy - Journal of Medicinal Chemistry, 2017 - ACS Publications
In order to optimize a lead molecule for further development, bioisosteric replacements are generally adopted as one of the strategies. Silicon appears to be the right choice as a carbon …
Number of citations: 323 pubs.acs.org
E Camerino, DM Wong, F Tong, F Körber… - Bioorganic & medicinal …, 2015 - Elsevier
… Zifrosilone (5b) was evaluated as an AChEI for the treatment of memory loss in Alzheimer’s disease, 13 suggesting that the CNS penetrance needed for insecticidal action could be …
Number of citations: 46 www.sciencedirect.com
J Rouleau, BI Iorga, C Guillou - European journal of medicinal chemistry, 2011 - Elsevier
New acetylcholinesterase inhibitors in the tetracyclic triterpene series were synthesized, tested in vitro for the inhibition of cholinesterases (different sources of AChE and BuChE) and …
Number of citations: 42 www.sciencedirect.com
JS Mills, GA Showell - Expert Opinion on Investigational Drugs, 2004 - Taylor & Francis
… spasm and zifrosilone (compound 14, Figure 5) [33], a neostigmine analogue functioning as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease. Zifrosilone was …
Number of citations: 168 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.